molecular formula C20H19N3O2 B2622102 3-(4-butoxyphenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile CAS No. 476211-01-5

3-(4-butoxyphenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile

カタログ番号 B2622102
CAS番号: 476211-01-5
分子量: 333.391
InChIキー: XCCKVVWUZZZDJE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-butoxyphenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile, also known as BBP or BBP-12, is a synthetic compound that belongs to the family of benzimidazole derivatives. BBP has been found to exhibit a range of biological activities and has been extensively studied for its potential applications in scientific research.

作用機序

The mechanism of action of 3-(4-butoxyphenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways involved in inflammation, tumor growth, and oxidative stress.
Biochemical and Physiological Effects:
3-(4-butoxyphenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile has been found to exhibit a range of biochemical and physiological effects, including the inhibition of tumor cell proliferation, the induction of apoptosis in cancer cells, the reduction of oxidative stress, and the modulation of immune system function. 3-(4-butoxyphenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile has also been found to exhibit neuroprotective effects and to improve cognitive function in animal models of neurodegenerative disease.

実験室実験の利点と制限

3-(4-butoxyphenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile has several advantages for use in lab experiments, including its high purity, low toxicity, and ease of synthesis. However, 3-(4-butoxyphenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile also has several limitations, including its limited solubility in aqueous solutions and its potential for non-specific binding to proteins and other biomolecules.

将来の方向性

There are several future directions for research on 3-(4-butoxyphenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile, including the development of more efficient synthesis methods, the identification of its molecular targets and mechanism of action, and the evaluation of its potential as a therapeutic agent for a range of diseases. Additionally, the development of new derivatives of 3-(4-butoxyphenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile with improved properties and efficacy is an area of ongoing research.

合成法

3-(4-butoxyphenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile can be synthesized through a multistep process involving the reaction of 4-butoxyaniline with 2-mercaptobenzimidazole, followed by the reaction of the resulting intermediate with ethyl acetoacetate and finally, the reaction of the resulting product with cyanogen bromide. The synthesis of 3-(4-butoxyphenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile has been optimized to yield high purity and yield.

科学的研究の応用

3-(4-butoxyphenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. 3-(4-butoxyphenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile has been extensively studied for its potential applications in scientific research, including cancer research, neurodegenerative disease research, and cardiovascular disease research.

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-butoxyphenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile involves the condensation of 4-butoxybenzaldehyde with 1,3-diaminopropane to form the corresponding Schiff base, which is then cyclized with cyanogen bromide to yield the benzimidazole ring. The resulting benzimidazole derivative is then reacted with ethyl cyanoacetate to form the final product.", "Starting Materials": [ "4-butoxybenzaldehyde", "1,3-diaminopropane", "cyanogen bromide", "ethyl cyanoacetate" ], "Reaction": [ "Step 1: Condensation of 4-butoxybenzaldehyde with 1,3-diaminopropane in ethanol to form the corresponding Schiff base.", "Step 2: Cyclization of the Schiff base with cyanogen bromide in acetonitrile to yield the benzimidazole ring.", "Step 3: Reaction of the benzimidazole derivative with ethyl cyanoacetate in ethanol to form the final product, 3-(4-butoxyphenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile." ] }

CAS番号

476211-01-5

製品名

3-(4-butoxyphenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile

分子式

C20H19N3O2

分子量

333.391

IUPAC名

(Z)-2-(1H-benzimidazol-2-yl)-3-(4-butoxyphenyl)-3-hydroxyprop-2-enenitrile

InChI

InChI=1S/C20H19N3O2/c1-2-3-12-25-15-10-8-14(9-11-15)19(24)16(13-21)20-22-17-6-4-5-7-18(17)23-20/h4-11,24H,2-3,12H2,1H3,(H,22,23)/b19-16-

InChIキー

XCCKVVWUZZZDJE-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C(=C(C#N)C2=NC3=CC=CC=C3N2)O

溶解性

not available

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。